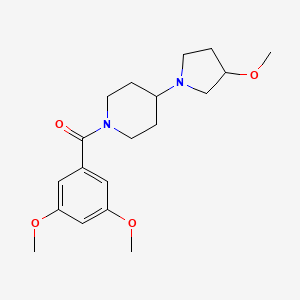

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Descripción

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic piperidine derivative featuring a 3,5-dimethoxy-substituted benzoyl group at the 1-position and a 3-methoxypyrrolidine moiety at the 4-position of the piperidine ring. This structure combines aromatic and heterocyclic elements, which are common in neuropharmacological agents targeting receptors or enzymes in the central nervous system (CNS). The methoxy groups likely enhance metabolic stability and blood-brain barrier penetration compared to non-substituted analogs.

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-23-16-6-9-21(13-16)15-4-7-20(8-5-15)19(22)14-10-17(24-2)12-18(11-14)25-3/h10-12,15-16H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXWVSUZQYCSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the 3,5-Dimethoxybenzoyl Group: The 3,5-dimethoxybenzoyl group can be introduced via an acylation reaction using 3,5-dimethoxybenzoic acid or its derivatives.

Attachment of the 3-Methoxypyrrolidin-1-yl Group: The final step involves the substitution of the piperidine ring with the 3-methoxypyrrolidin-1-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Target Specificity: The 3,5-dimethoxybenzoyl group in the target compound is structurally analogous to the 4-benzyloxy-3,5-dimethoxybenzoyl group in IPR19 . Compared to the patent derivatives , the target compound lacks the 4-heterocyclylalkoxyphenyl group, which is critical for H3 receptor antagonism. This suggests the target compound may prioritize different receptor interactions.

Methoxy Group Positioning: The 3-methoxypyrrolidine substituent in the target compound introduces a chiral center, which could influence enantioselective binding to receptors. This differs from IPR19’s 2-cyano-pyrrolidine, where the cyano group enhances POP inhibition potency .

Pharmacokinetic Implications: Methoxy groups generally improve metabolic stability by blocking oxidative metabolism. The target compound’s dual methoxy substitutions (on both benzoyl and pyrrolidine) may extend half-life compared to non-methoxy analogs but could reduce solubility.

Mechanistic and Functional Contrasts

Histamine H3 Antagonists (Patent Derivatives) :

The patent compounds emphasize 4-aryl/heteroaryl substitutions for H3 receptor binding. The target compound’s 3-methoxypyrrolidine group may shift activity toward other GPCRs or allosteric modulation due to conformational differences.- POP Inhibitors (IPR19): IPR19’s difluoropyrrolidine and cyano groups are critical for high-affinity POP binding . The target compound’s lack of these groups suggests lower POP affinity but possible selectivity for other serine proteases.

Actividad Biológica

The compound 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic derivative that has garnered interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 3,5-dimethoxybenzoyl group and a methoxypyrrolidine moiety. This unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and other therapeutic areas.

Research indicates that this compound may act as an inhibitor of prolyl oligopeptidase (POP), an enzyme linked to cognitive disorders. Inhibition of POP can enhance cognitive function by preventing the breakdown of neuropeptides involved in memory and learning processes .

Anticonvulsant Activity

A study evaluating related compounds found that derivatives of piperidine exhibited significant anticonvulsant properties in animal models. The tested compounds were screened using the maximal electroshock seizure (MES) model, demonstrating a promising safety profile with minimal neurotoxicity at therapeutic doses .

Insecticidal Activity

While not directly tested on 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine , structural analogs have shown larvicidal effects against Aedes aegypti, indicating that similar compounds may possess insecticidal properties. For instance, certain benzodioxole derivatives displayed effective larvicidal activity without significant mammalian toxicity .

Case Studies and Research Findings

Safety and Toxicity

Toxicological evaluations are crucial for assessing the safety profile of new compounds. In studies involving related piperidine derivatives, no significant adverse effects were observed at therapeutic doses. For instance, compounds showed no structural toxicity in vital organs during animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.